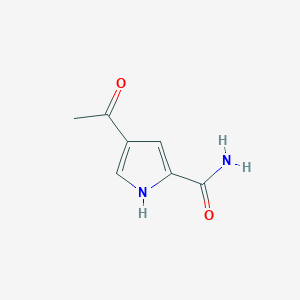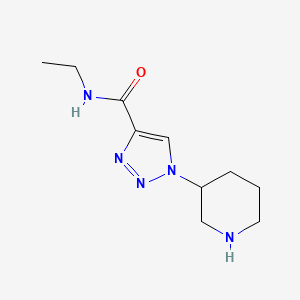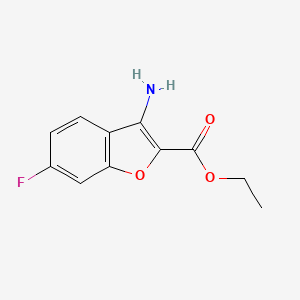
4-Acetyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C7H8N2O2 It features a pyrrole ring substituted with an acetyl group at the 4-position and a carboxamide group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-1H-pyrrole-2-carboxamide typically involves the condensation of a pyrrole derivative with an acetylating agent. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions: 4-Acetyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones.
Reduction: The carbonyl groups can be reduced to corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
科学的研究の応用
4-Acetyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-Acetyl-1H-pyrrole-2-carboxamide involves its interaction with various molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry for the development of therapeutic agents.
類似化合物との比較
1H-Pyrrole-2-carboxamide: Similar structure but lacks the acetyl group.
4-Acetyl-1-methyl-1H-pyrrole-2-carboxamide: Similar structure with a methyl group at the nitrogen atom.
Uniqueness: 4-Acetyl-1H-pyrrole-2-carboxamide is unique due to the presence of both acetyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
4-acetyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)5-2-6(7(8)11)9-3-5/h2-3,9H,1H3,(H2,8,11) |
InChIキー |
KVXDFCOBQOYOPB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC(=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11788826.png)
![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)








